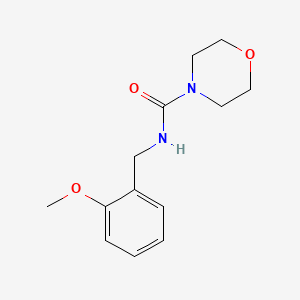
2-(2-methoxybenzyl)quinuclidin-3-one oxime hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound belongs to the quinuclidine family, a class of nitrogen-containing bicyclic compounds that are significant in medicinal chemistry due to their structural similarity to quinoline alkaloids. Research in this area often focuses on the synthesis of novel derivatives for potential biological activities and the exploration of their chemical and physical properties.
Synthesis Analysis
The synthesis of quinuclidine derivatives generally involves multistep chemical reactions, starting from basic heterocyclic compounds or by modifying existing quinuclidine structures. For example, Vorob'eva et al. (1983) described the synthesis of 3-substituted quinuclidines by reducing benzoylmethylquinuclidines and their oximes, indicating a method that could potentially be adapted for the synthesis of the compound (Vorob'eva, Mikhlina, Turchin, Sheinker, & Yakhontov, 1983).
Molecular Structure Analysis
The molecular structure of quinuclidine derivatives is typically characterized using techniques like X-ray crystallography and NMR spectroscopy. For instance, Liu et al. (2013) provided a detailed crystal structure of a complex derived from a related compound, which could offer insights into the structural aspects of quinuclidine derivatives (Liu, Zhang, Cui, Zhang, & Ma, 2013).
Chemical Reactions and Properties
Quinuclidine derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. For example, the transformation of benzo[b]quinuclidines into quinoline derivatives under certain conditions demonstrates the reactivity of the quinuclidine ring system (Mikhlina, Vorob'eva, Turchin, Komarova, Yakhontov, & Sheinker, 1972).
Wissenschaftliche Forschungsanwendungen
Stereochemical Transformations
Another aspect of research on quinuclidine derivatives includes the study of stereochemical transformations. For example, 6-methoxybenzo[b]quinuclidines and their 3-oxo derivatives, along with various 3-mono- and 3,3-disubstituted derivatives, have been synthesized to observe the transformations. Such studies provide insights into the facile transformation of specific quinuclidine derivatives, highlighting the complex stereochemical behavior of these compounds and their potential for further chemical modifications (Mikhlina et al., 1972).
Advanced Synthetic Techniques
Recent advances in the synthesis of quinuclidin-3-one derivatives, including potentially 2-(2-methoxybenzyl)quinuclidin-3-one oxime hydrochloride, involve novel synthetic techniques such as mechanochemical and microwave synthesis. These methods have been applied to synthesize four O-substituted oximes of quinuclidin-3-one using O-substituted hydroxylamine hydrochlorides, yielding pure (E) oximes with high stereospecificity and conversion rates. This research demonstrates the potential of alternative synthetic methods in producing quinuclidine derivatives with improved efficiency and environmental sustainability (Spahić et al., 2022).
Application in Organic Synthesis
Quinuclidine derivatives, such as 2-(2-methoxybenzyl)quinuclidin-3-one oxime hydrochloride, also find applications in organic synthesis. For instance, the visible-light-mediated generation of iminyl radicals from benzyl oxime ethers, leading to the synthesis of pyrroline through hydroimination cyclization, showcases the utility of quinuclidine-based compounds in facilitating novel organic reactions. This approach highlights the role of quinuclidine derivatives in enabling new pathways in organic synthesis, potentially leading to the development of new compounds and materials (Usami et al., 2018).
Eigenschaften
IUPAC Name |
(NZ)-N-[2-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-19-14-5-3-2-4-12(14)10-13-15(16-18)11-6-8-17(13)9-7-11;/h2-5,11,13,18H,6-10H2,1H3;1H/b16-15-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCREBROFGOHCG-YFKNTREVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2C(=NO)C3CCN2CC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CC2/C(=N\O)/C3CCN2CC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-[2-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidine](/img/structure/B5507803.png)

![{3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]phenyl}methanol](/img/structure/B5507821.png)
![N'-[3-(benzyloxy)benzylidene]-2-methyl-3-furohydrazide](/img/structure/B5507826.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(morpholin-4-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5507832.png)

![benzo-1,4-quinone O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime](/img/structure/B5507842.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]propanamide](/img/structure/B5507845.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)-2-methylpropyl]-4-piperidinecarboxamide](/img/structure/B5507847.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(5-methoxy-2-furoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5507854.png)
![N-(4-methylphenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5507857.png)
![1-(4-chlorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}-5-methyl-2-piperazinone](/img/structure/B5507863.png)

![2-[2-(2,3-dimethoxyphenyl)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5507872.png)